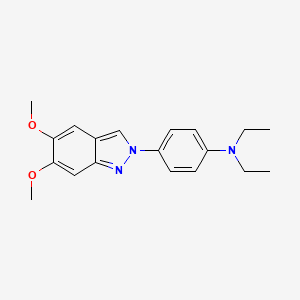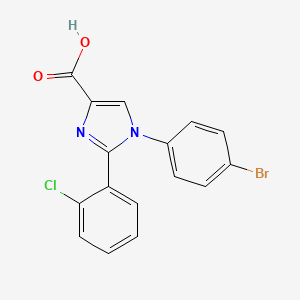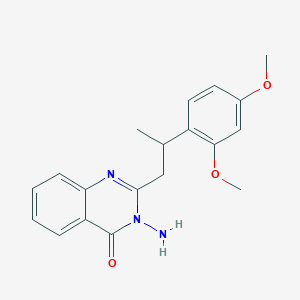
3-Amino-2-(2-(2,4-dimethoxyphenyl)propyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2-(2-(2,4-dimethoxyphenyl)propyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(2-(2,4-dimethoxyphenyl)propyl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using suitable amines.
Attachment of the 2,4-Dimethoxyphenylpropyl Group: This step involves the alkylation of the quinazolinone core with 2,4-dimethoxyphenylpropyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-Amino-2-(2-(2,4-dimethoxyphenyl)propyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The amino group and other substituents can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazolinone derivatives with different oxidation states, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
3-Amino-2-(2-(2,4-dimethoxyphenyl)propyl)quinazolin-4(3H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Quinazolinone derivatives are known for their pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound may be explored for similar therapeutic applications.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
作用機序
The mechanism of action of 3-Amino-2-(2-(2,4-dimethoxyphenyl)propyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The amino group and the quinazolinone core can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
3-Aminoquinazolin-4(3H)-one: A simpler analog without the 2,4-dimethoxyphenylpropyl group.
2-(2,4-Dimethoxyphenyl)quinazolin-4(3H)-one: Lacks the amino group.
4(3H)-Quinazolinone: The parent compound without any substituents.
Uniqueness
3-Amino-2-(2-(2,4-dimethoxyphenyl)propyl)quinazolin-4(3H)-one is unique due to the presence of both the amino group and the 2,4-dimethoxyphenylpropyl substituent. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
92617-47-5 |
|---|---|
分子式 |
C19H21N3O3 |
分子量 |
339.4 g/mol |
IUPAC名 |
3-amino-2-[2-(2,4-dimethoxyphenyl)propyl]quinazolin-4-one |
InChI |
InChI=1S/C19H21N3O3/c1-12(14-9-8-13(24-2)11-17(14)25-3)10-18-21-16-7-5-4-6-15(16)19(23)22(18)20/h4-9,11-12H,10,20H2,1-3H3 |
InChIキー |
FVGPTSFJRFIZAA-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=NC2=CC=CC=C2C(=O)N1N)C3=C(C=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


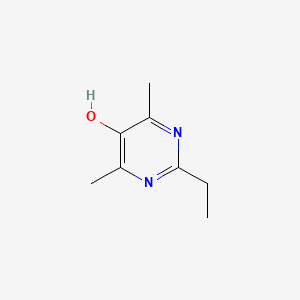

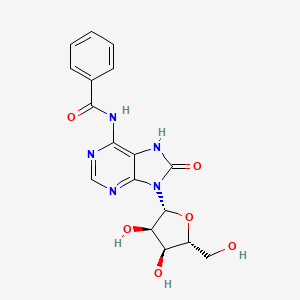
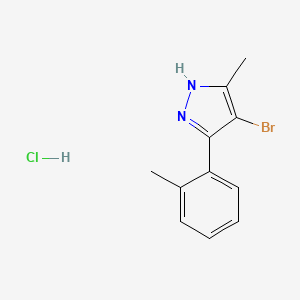
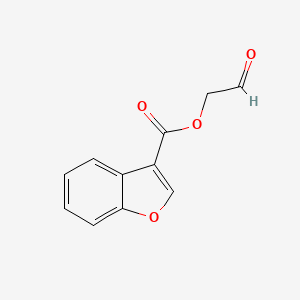
![(1-methyl-5,7-dioxo-4H-pyrazolo[4,3-d]pyrimidin-6-yl) benzenesulfonate](/img/structure/B12923630.png)

![2,6-Diamino-5-[5-(1,3-benzoxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one](/img/structure/B12923650.png)
![4-Pyrimidinamine, 6-chloro-2-(methylthio)-N-[4-(4-morpholinyl)phenyl]-](/img/structure/B12923659.png)
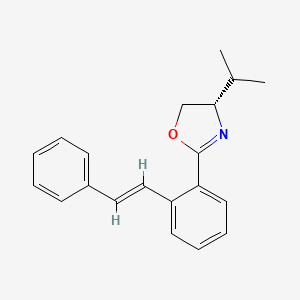
![Ethyl [2,3'-biquinoline]-2'-carboxylate](/img/structure/B12923672.png)
